3-Chloropropanoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

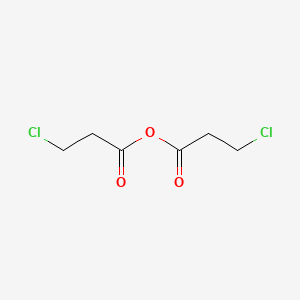

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropanoyl 3-chloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNMBHOXSQYAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)OC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloropropanoic anhydride CAS number and structure

An In-Depth Technical Guide to 3-Chloropropanoic Anhydride for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Identity: CAS Number and Molecular Structure

This compound is a symmetrical anhydride derived from 3-chloropropanoic acid. Its unique structure, featuring two electrophilic carbonyl centers and reactive C-Cl bonds, makes it a valuable building block for introducing the 3-chloropropanoyl moiety into various molecular scaffolds.

-

Chemical Name: 3-chloropropanoyl 3-chloropropanoate[1]

-

Synonyms: 3-Chloropropionic anhydride[1][2], Propanoic acid, 3-chloro-, anhydride with 3-chloropropanoic acid[2][3]

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of a reagent is fundamental to its effective application in experimental design.

Quantitative Data Summary

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Boiling Point | 108–110 °C (at 5 Torr) | [2][7] |

| Density | ~1.318 - 1.4 g/cm³ (estimated) | [2][5][7] |

| Purity | Typically ≥95% | [3][4] |

| Storage Temperature | 2°C - 8°C or -20°C, keep dry | [2][3][5] |

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the anhydride.

-

Infrared (IR) Spectroscopy: Key signals include a strong absorption band around 1800 cm⁻¹ characteristic of the C=O stretching in an anhydride, and another at approximately 600 cm⁻¹ for the C-Cl stretching.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows multiplets in the δ 2.8–3.2 ppm range corresponding to the four protons of the two CH₂Cl groups, and signals between δ 4.3–4.6 ppm for the two protons of the COO-CH₂ groups.[7]

Synthesis and Production

The primary route to this compound involves the dehydration of its parent carboxylic acid, 3-chloropropanoic acid. This transformation is a cornerstone of its industrial production.

Conceptual Synthesis Pathway

The synthesis is conceptually straightforward: two molecules of 3-chloropropanoic acid are condensed with the removal of one molecule of water, typically facilitated by a strong dehydrating agent or by forming a more reactive acyl intermediate.

Caption: Conceptual workflow for the synthesis of this compound.

Precursor Synthesis: 3-Chloropropanoic Acid

The availability of high-purity 3-chloropropanoic acid is critical. Common patented methods include the hydrochlorination of acrylic acid.[7] An alternative laboratory-scale preparation involves the hydrolysis of ethylene cyanohydrin with concentrated hydrochloric acid.[8]

Experimental Protocol: Dehydration of 3-Chloropropanoic Acid

This protocol is a representative method. Causality: The choice of a dehydrating agent like Propane Phosphonic Acid Anhydride (T3P®) is advantageous due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification.[9]

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to maintain an inert atmosphere, preventing hydrolysis of the anhydride.

-

Reagent Charging: 3-Chloropropanoic acid (2.0 equivalents) is dissolved in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane).

-

Dehydrating Agent Addition: A solution of T3P® (1.1 equivalents in ethyl acetate) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. This controlled addition manages the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the high electrophilicity of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Core Reactivity: Nucleophilic Acyl Substitution

The anhydride linkage is an excellent leaving group, making the molecule a potent acylating agent. This reactivity is harnessed to form esters, amides, and other acyl derivatives.

Caption: General mechanism of nucleophilic acyl substitution.

Key Applications

-

Pharmaceutical Intermediates: this compound is a key reagent for building chlorinated heterocyclic compounds, which are common motifs in antimicrobial agents and kinase inhibitors.[7]

-

Prodrug Synthesis: It is used to acylate amines or alcohols in active pharmaceutical ingredients (APIs). For example, it can facilitate the acetylation of amines in drug candidates like 5′-sulfamoyl adenosine derivatives, a strategy often employed to enhance bioavailability and modify pharmacokinetic profiles.[7]

-

Peptide Coupling: The anhydride can be used to activate carboxylic acids for peptide bond formation, for instance, in the synthesis of succinimidyl 3-chloropropionate, a coupling reagent.[5]

-

Agrochemicals and Polymers: Beyond pharmaceuticals, it serves as a precursor for herbicides and as a monomer in the production of polyimides, where it contributes to thermal stability.[7]

Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is imperative for laboratory safety.

-

Precautions for Safe Handling:

-

Always work in a well-ventilated area or a chemical fume hood to avoid inhaling fumes.[4]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][10]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

-

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures range from 2-8°C to -20°C to ensure long-term stability.[2][3][5]

-

The compound readily hydrolyzes in the presence of water to form 3-chloropropanoic acid.[7] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

References

- 1. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropropionic anhydride | 20495-99-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. aksci.com [aksci.com]

- 5. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]

- 6. 20495-99-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound () for sale [vulcanchem.com]

- 8. prepchem.com [prepchem.com]

- 9. curiaglobal.com [curiaglobal.com]

- 10. fishersci.com [fishersci.com]

Navigating the Reactivity and Stability of 3-Chloropropanoic Anhydride: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

3-Chloropropanoic anhydride is a bifunctional reagent of significant interest in organic synthesis, offering both a reactive anhydride for acylation and a chlorinated alkyl chain for subsequent nucleophilic displacement. This dual-purpose structure allows for the efficient construction of complex molecular architectures. However, its high reactivity is intrinsically linked to considerable stability challenges, primarily its pronounced sensitivity to hydrolysis. This guide provides a comprehensive technical overview of the reactivity, stability, and handling of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to enable its safe and effective use in the laboratory. We will explore its mechanistic pathways in acylation, its utility in heterocyclic synthesis, and the critical parameters for its storage to mitigate degradation.

Table of Contents

-

Introduction: The Synthetic Utility of a Bifunctional Reagent

-

Core Reactivity Profile: Acylation and Beyond

-

Mechanism of Nucleophilic Acyl Substitution

-

Substrate Scope and Optimization of Reaction Conditions

-

-

The Role of the C3-Chloro Substituent in Synthesis

-

Intramolecular Cyclization: A Pathway to Heterocycles

-

Intermolecular Nucleophilic Substitution

-

-

Stability and Controlled Handling

-

Hydrolysis: The Predominant Decomposition Pathway

-

Thermal Considerations

-

Best Practices for Storage and Handling

-

-

Experimental Methodologies

-

Protocol 1: A General Procedure for the Acylation of a Primary Amine

-

Protocol 2: A Method for Monitoring Hydrolytic Decomposition via ¹H NMR

-

-

References

Introduction: The Synthetic Utility of a Bifunctional Reagent

This compound, with the chemical structure (ClCH₂CH₂CO)₂O, is a symmetrical anhydride that serves as a valuable building block in organic chemistry. Its primary utility is derived from its two distinct reactive sites. The anhydride moiety is a highly reactive acylating agent, capable of readily transferring the 3-chloropropanoyl group to a wide range of nucleophiles, including amines, alcohols, and thiols. Concurrently, the chlorine atom on the C3 position acts as a latent electrophilic center, providing a "handle" for subsequent synthetic transformations such as nucleophilic substitutions or elimination reactions. This inherent bifunctionality allows for the streamlined synthesis of complex molecules. However, the electrophilic nature of the carbonyl carbons also renders the molecule highly susceptible to hydrolysis, which is the principal challenge in its storage and handling. A thorough understanding of this reactivity-stability paradox is essential for its successful implementation in any synthetic workflow.

Core Reactivity Profile: Acylation and Beyond

The most prevalent application of this compound is as an acylating agent, delivering the 3-chloropropanoyl moiety to a nucleophilic substrate.

Mechanism of Nucleophilic Acyl Substitution

The acylation reaction proceeds via a well-established nucleophilic acyl substitution mechanism. A nucleophile (Nu-H) initiates the reaction by attacking one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a 3-chloropropanoate ion, a relatively stable leaving group, to yield the acylated product. This process also generates one equivalent of 3-chloropropanoic acid as a byproduct. To enhance the nucleophilicity of the substrate and to neutralize the acidic byproduct, a non-nucleophilic base is typically employed.

Figure 1: General mechanism for nucleophilic acylation.

Substrate Scope and Optimization of Reaction Conditions

This compound demonstrates broad reactivity with a variety of nucleophiles. Primary and secondary amines are particularly reactive, typically undergoing acylation at temperatures ranging from 0 °C to ambient in the presence of a tertiary amine base like triethylamine or N,N-diisopropylethylamine. The reaction is usually conducted in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Alcohols can also be acylated, although they may necessitate the use of a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), to achieve comparable reaction rates.

| Nucleophile | Typical Base | Catalyst (if any) | Solvent | Typical Yield |

| Primary Amine | Triethylamine | None | DCM | 85-95% |

| Secondary Amine | Triethylamine | None | THF | 80-90% |

| Primary Alcohol | Triethylamine | DMAP (catalytic) | DCM | 75-90% |

| Phenol | Pyridine | None | Dioxane | 65-80% |

| Table 1: Representative conditions for acylation reactions with this compound. |

The choice of base is a critical parameter. It must be sufficiently basic to deprotonate the nucleophile and neutralize the acid byproduct, yet non-nucleophilic enough to avoid competing with the substrate. Stoichiometrically, at least 0.5 equivalents of the anhydride are required per equivalent of the nucleophile, though a slight excess (e.g., 0.6 equivalents) is often used to drive the reaction to completion.

The Role of the C3-Chloro Substituent in Synthesis

The synthetic versatility of this compound is significantly enhanced by the reactivity of the C3-chloro group in the acylated product.

Intramolecular Cyclization: A Pathway to Heterocycles

Following the initial acylation, the terminal chlorine atom can participate in intramolecular cyclization reactions. A prominent example is the synthesis of β-lactams. Acylation of a primary amine, followed by treatment with a strong, non-nucleophilic base (e.g., sodium hydride or lithium bis(trimethylsilyl)amide), can induce deprotonation of the newly formed amide. The resulting amide anion can then displace the chloride via an intramolecular Sₙ2 reaction to form the strained four-membered β-lactam ring, a core structure in many antibiotic families.

Figure 2: Workflow for the synthesis of β-lactams.

Intermolecular Nucleophilic Substitution

Alternatively, the C3-chloro group can be displaced by an external nucleophile. This two-step sequence of acylation followed by substitution allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (NaN₃) can introduce an azido group, which can be further elaborated, for example, through reduction to an amine or via click chemistry. Other common nucleophiles include thiols, cyanides, and various heterocycles.

Stability and Controlled Handling

The high reactivity of this compound necessitates stringent protocols for its storage and handling to prevent premature degradation.

Hydrolysis: The Predominant Decomposition Pathway

The primary mode of decomposition for this compound is hydrolysis. The presence of water, including atmospheric moisture, leads to the rapid breakdown of the anhydride into two equivalents of 3-chloropropanoic acid. This reaction is autocatalytic, as the acidic product can catalyze further hydrolysis, leading to an accelerating rate of decomposition.

Figure 3: The hydrolytic degradation of this compound.

Due to this extreme moisture sensitivity, all manipulations involving this compound must be performed under strictly anhydrous conditions, utilizing dried solvents and glassware, and under an inert atmosphere of nitrogen or argon.

Thermal Considerations

While primarily susceptible to hydrolysis, this compound can also undergo thermal decomposition at elevated temperatures. To maintain its integrity, prolonged exposure to heat should be avoided. For reactions requiring heat, it is best practice to add the anhydride to the pre-heated reaction mixture in portions.

Best Practices for Storage and Handling

To preserve the quality and reactivity of this compound, the following guidelines are strongly recommended:

-

Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, a desiccator or a glovebox is ideal. Refrigeration at 2-8 °C is also recommended to minimize the rate of any potential decomposition.

-

Handling: All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat). Weighing and transfer operations should be performed as quickly as possible, ideally in a glovebox or under a blanket of inert gas to minimize exposure to atmospheric moisture.

| Parameter | Recommended Protocol | Justification |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents rapid hydrolysis from atmospheric moisture. |

| Temperature | Refrigerated (2-8 °C) | Reduces the rate of degradation. |

| Container | Tightly sealed, opaque or amber | Protects from moisture and potential photolytic degradation. |

| Table 2: Summary of recommended storage and handling conditions. |

Experimental Methodologies

The following protocols are intended as general starting points. For any new substrate, empirical optimization of reaction conditions is advised.

Protocol 1: A General Procedure for the Acylation of a Primary Amine

-

A flame-dried, two-neck round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with the primary amine (1.0 equivalent) and anhydrous dichloromethane (to achieve a concentration of 0.1-0.5 M).

-

The flask is cooled to 0 °C in an ice-water bath.

-

Triethylamine (1.1 equivalents) is added dropwise via syringe.

-

In a separate, dry flask, this compound (0.6 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane.

-

This anhydride solution is added dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched by the addition of deionized water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography or recrystallization as necessary.

Protocol 2: A Method for Monitoring Hydrolytic Decomposition via ¹H NMR

-

Inside an inert atmosphere glovebox, a stock solution of this compound is prepared in an anhydrous deuterated solvent (e.g., CDCl₃).

-

A portion of this solution is transferred to a dry NMR tube, which is then sealed with a cap and wrapped with parafilm.

-

An initial ¹H NMR spectrum is acquired as a baseline (t=0).

-

The sealed NMR tube is then removed from the glovebox and exposed to the ambient laboratory atmosphere for a set period (e.g., 1 hour).

-

A second ¹H NMR spectrum is acquired.

-

The extent of hydrolysis is quantified by comparing the integration of the characteristic methylene protons of the anhydride with those of the 3-chloropropanoic acid product. The appearance and growth of a broad singlet corresponding to the carboxylic acid proton is a definitive indicator of decomposition.

Conclusion: Maximizing Utility Through a Deep Understanding of Reactivity

This compound is a highly effective and versatile reagent, but its successful application is contingent upon a thorough understanding and respect for its inherent reactivity and instability. By implementing rigorous anhydrous techniques and adhering to strict storage and handling protocols, its primary decomposition pathway via hydrolysis can be effectively controlled. The capacity to acylate a wide range of nucleophiles while simultaneously installing a reactive chloro handle for further synthetic elaboration makes it a valuable asset in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. A comprehensive grasp of its dual reactivity is the key to unlocking its full synthetic potential.

Solubility and Reactivity Profile of 3-Chloropropanoic Anhydride in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropanoic anhydride is a reactive acylating agent pivotal in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] Its utility is fundamentally governed by its behavior in solution, which is a complex interplay of physical dissolution and chemical reactivity. This guide provides a comprehensive analysis of the solubility and compatibility of this compound with common organic solvents. Rather than presenting a simple list of solubility values, we offer a framework for understanding its behavior based on solvent properties, enabling researchers to make informed decisions for reaction setup, purification, and handling. We also provide a robust, self-validating protocol for determining its solubility in non-nucleophilic solvents.

The Duality of Solubility and Reactivity

Unlike stable, unreactive compounds, the concept of "solubility" for a reactive reagent like this compound must be approached with caution. The electrophilic nature of the anhydride's carbonyl carbons makes it susceptible to nucleophilic attack by many common solvents.[1] Therefore, any discussion of its use in solution must distinguish between true physical dissolution and reactive decomposition.

This guide categorizes solvents into two primary groups:

-

Inert (Non-Reactive) Solvents: Solvents in which this compound dissolves without significant chemical reaction. These are the preferred media for storing the anhydride in solution (for short periods) and for reactions where the anhydride is the limiting or primary reagent.

-

Reactive (Nucleophilic) Solvents: Solvents that readily react with the anhydride, leading to its consumption. In these cases, the anhydride is not truly "dissolved" but is instead converted into a new chemical species.

The logical workflow for solvent selection is paramount and must precede any experimental work.

Caption: Logical workflow for selecting an appropriate solvent for this compound.

Solubility in Inert Organic Solvents

Inert solvents are those that do not possess nucleophilic functional groups capable of reacting with the anhydride functionality. These are broadly categorized as nonpolar and polar aprotic solvents.[3]

Predicted Solubility Profile

Based on its molecular structure—a symmetrical anhydride with two chloropropyl chains—we can predict its general solubility behavior. The molecule possesses polar carbonyl groups but also significant nonpolar character from the alkyl chains.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate, Acetone, 1,4-Dioxane | High | The polar C=O bonds of the anhydride interact favorably with the dipoles of these solvents. These are generally the best choices for achieving high concentrations. |

| Nonpolar Aprotic | Toluene, Hexanes, Cyclohexane | Low to Moderate | Lack of strong dipole-dipole interactions limits solubility. Toluene may offer slightly better solubility due to potential pi-stacking interactions. |

| "Borderline" Aprotic | Diethyl Ether | Moderate | While often considered nonpolar, the ether oxygen can solvate the electrophilic carbons of the anhydride to some extent, aiding dissolution. |

Protocol for Quantitative Solubility Determination

Since precise, published solubility data is scarce, this section provides a field-proven protocol for its determination. This method relies on gravimetric analysis after achieving equilibrium, which is a robust and reliable technique.[4]

Objective: To determine the solubility of this compound in a chosen inert solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Anhydrous inert solvent of choice (e.g., Dichloromethane)

-

Temperature-controlled shaker or stir plate with water bath

-

Glass vials with PTFE-lined caps

-

0.2 µm PTFE syringe filters

-

Gastight syringes

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum oven

Methodology:

-

Preparation: Add an excess amount of this compound to a tared glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the anhydrous inert solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated. Vigorous stirring is essential.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle for 1-2 hours at the same temperature. Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe, passing it through a 0.2 µm PTFE filter to remove any suspended solids. The filter and syringe should be pre-equilibrated at the working temperature to prevent precipitation.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial. Record the exact mass of the empty vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved anhydride = (Mass of vial with residue) - (Mass of empty vial)

-

Solubility (g/L) = (Mass of dissolved anhydride) / (Volume of aliquot taken)

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Run parallel experiments at 24 and 48 hours. If the calculated solubility is consistent, equilibrium has been reached.

-

Mass Balance: After the experiment, carefully dry the vial containing the undissolved solid and re-weigh it. The initial mass of anhydride minus the undissolved mass should approximate the amount that went into the solution, providing a rough check.

Compatibility with Reactive Solvents

Using this compound with protic or nucleophilic solvents constitutes a chemical reaction, not a simple dissolution. The solvent itself acts as a reagent.

Protic Solvents (Alcohols, Water)

Protic solvents contain O-H or N-H bonds and are nucleophilic.[3]

-

Water: this compound readily hydrolyzes in the presence of water to form two equivalents of 3-chloropropanoic acid.[1] This reaction is often rapid, especially with heat or catalytic acid/base. Therefore, all handling and reactions should be performed under strictly anhydrous conditions.

-

Alcohols (Methanol, Ethanol, etc.): Alcohols will react via alcoholysis to produce one equivalent of 3-chloropropanoic acid and one equivalent of the corresponding 3-chloropropanoate ester.[5] This is a common method for ester synthesis, where the alcohol is used as both the solvent and the reagent.

Caption: Reaction pathway of this compound with an alcohol solvent.

Amine Solvents

Primary and secondary amines are highly nucleophilic and will react vigorously with this compound in an aminolysis reaction.[6][7] This reaction yields one equivalent of the N-substituted 3-chloropropanamide and one equivalent of the ammonium salt of 3-chloropropanoic acid.[6] Using an amine as a solvent is only viable when it is the intended reactant.

Summary and Recommendations

The choice of solvent for this compound is dictated entirely by the intended application.

| Application | Recommended Solvent Class | Examples | Rationale & Key Considerations |

| Acylation Reactions (of non-solvent nucleophiles) | Polar Aprotic | DCM, THF, MeCN | Provides good solubility for both the anhydride and many substrates while remaining inert. Must be anhydrous. |

| Short-Term Storage in Solution | Polar Aprotic | Dichloromethane (DCM) | DCM is often preferred due to its high volatility, making it easy to remove post-reaction, and its general inertness. |

| Esterification | Protic (Alcohol) | Methanol, Ethanol | The alcohol serves as both the solvent and the nucleophilic reagent. The reaction proceeds to form an ester. |

| Amidation | Polar Aprotic | THF, DCM | The amine is typically added as a reagent to a solution of the anhydride in an inert aprotic solvent. |

Safety and Handling Precaution: Due to its reactivity, particularly with water, this compound should always be handled in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) using anhydrous solvents.[8] It is corrosive and moisture-sensitive. Store in a cool, dry place.[8]

References

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound - CAS - 20495-99-2 | Axios Research [axios-research.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]

Spectral Analysis of 3-Chloropropanoic Anhydride: A Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectral characteristics of 3-Chloropropanoic anhydride (CAS 20495-99-2). Due to the limited availability of published experimental spectra for this compound, this guide employs a foundational approach, utilizing the comprehensive spectral data of its precursor, 3-Chloropropanoic acid (CAS 107-94-8), as a reference for predictive analysis and interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, with the molecular formula C₆H₈Cl₂O₃ and a molecular weight of 199.03 g/mol , is a reactive chemical intermediate.[1] Its structure, featuring two 3-chloropropanoyl units linked by an anhydride functional group, makes it a valuable reagent in organic synthesis, particularly for the introduction of the 3-chloropropanoyl moiety. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

This guide will navigate the theoretical and practical aspects of the spectral analysis of this compound. We will first present the molecular structure and then delve into the predicted and comparative analysis of its NMR, IR, and MS spectra, leveraging the well-documented data of 3-Chloropropanoic acid.

Molecular Structure

The structure of this compound is symmetrical, which has significant implications for its spectral signatures, particularly in NMR.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on its structure and by comparison with 3-Chloropropanoic acid.

¹H NMR Spectroscopy

Theoretical Analysis of this compound:

Due to the molecule's symmetry, the two 3-chloropropanoyl units are chemically equivalent. This means we would expect to see only two signals in the ¹H NMR spectrum, each representing a pair of equivalent methylene groups.

-

-CH₂-C=O: The protons on the carbon alpha to the carbonyl group are expected to appear as a triplet. The electron-withdrawing effect of the anhydride functionality will shift this signal downfield.

-

-CH₂-Cl: The protons on the carbon bearing the chlorine atom will also appear as a triplet, shifted further downfield due to the electronegativity of chlorine.

Reference Data: ¹H NMR of 3-Chloropropanoic Acid

The ¹H NMR spectrum of 3-Chloropropanoic acid provides a reliable reference for the chemical shifts of the methylene groups in a similar electronic environment.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ~2.9 | Triplet | -CH₂-COOH | [2][3] |

| ~3.8 | Triplet | -CH₂-Cl | [2][3] |

Predicted ¹H NMR Data for this compound:

Based on the reference data and considering the increased electron-withdrawing nature of the anhydride linkage compared to a carboxylic acid, we can predict the following spectrum for the anhydride:

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ~3.1 | Triplet | -CH₂-C=O |

| ~3.9 | Triplet | -CH₂-Cl |

¹³C NMR Spectroscopy

Theoretical Analysis of this compound:

Similarly, due to the molecular symmetry, the ¹³C NMR spectrum of this compound is expected to show only three distinct signals:

-

C=O: The carbonyl carbon of the anhydride.

-

-CH₂-C=O: The carbon alpha to the carbonyl group.

-

-CH₂-Cl: The carbon attached to the chlorine atom.

Reference Data: ¹³C NMR of 3-Chloropropanoic Acid

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~38 | -CH₂-COOH | [4] |

| ~45 | -CH₂-Cl | [4] |

| ~176 | -COOH | [4] |

Predicted ¹³C NMR Data for this compound:

The anhydride carbonyl carbon is expected to be slightly upfield compared to the carboxylic acid carbonyl. The positions of the methylene carbons should be similar, with slight downfield shifts.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~39 | -CH₂-C=O |

| ~46 | -CH₂-Cl |

| ~170 | C=O |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra for a compound like this compound.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Theoretical Analysis of this compound:

The key functional group in this compound is the acid anhydride, which is characterized by two strong C=O stretching vibrations. Other expected absorptions include C-O stretching and C-Cl stretching.

Reference Data: IR of 3-Chloropropanoic Acid

The IR spectrum of 3-Chloropropanoic acid is dominated by the characteristic absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~1715 | Strong | C=O stretch (carboxylic acid) | [5] |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) | [5] |

| ~1200 | Strong | C-O stretch (carboxylic acid) | [5] |

| ~650 | Medium | C-Cl stretch | [5] |

Predicted IR Data for this compound:

The anhydride will show two carbonyl peaks, typically one around 1820 cm⁻¹ and another around 1750 cm⁻¹. The broad O-H stretch will be absent.

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| ~1820 | Strong | C=O stretch (symmetric) |

| ~1750 | Strong | C=O stretch (asymmetric) |

| ~1050 | Strong | C-O stretch (anhydride) |

| ~650 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Theoretical Analysis of this compound:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (199.03 g/mol ). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic. The fragmentation is likely to proceed through the cleavage of the anhydride bond and loss of small molecules.

Reference Data: Mass Spectrum of 3-Chloropropanoic Acid

The mass spectrum of 3-Chloropropanoic acid shows a molecular ion at m/z 108 (for the ³⁵Cl isotope) and 110 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.[6]

Predicted Fragmentation for this compound:

A plausible fragmentation pathway for this compound would involve the formation of the 3-chloropropanoyl cation.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Predicted Mass Spectrum Data for this compound:

| m/z | Relative Intensity | Assignment |

| 198, 200, 202 | Low | [M]⁺˙ |

| 91, 93 | High | [CH₂ClCH₂CO]⁺ |

| 75, 77 | Medium | [CH₂ClCH₂]⁺ |

Conclusion

While experimental spectral data for this compound is not widely published, a thorough understanding of its expected spectral characteristics can be achieved through a comparative analysis with its precursor, 3-Chloropropanoic acid. This guide provides a framework for the prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The provided protocols and theoretical discussions serve as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize it in their synthetic endeavors.

References

- 1. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropropionic acid(107-94-8) 1H NMR [m.chemicalbook.com]

- 3. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloropropionic acid(107-94-8) 13C NMR [m.chemicalbook.com]

- 5. 3-Chloropropionic acid(107-94-8) IR Spectrum [chemicalbook.com]

- 6. Propanoic acid, 3-chloro- [webbook.nist.gov]

Unveiling the Acylation Mechanism of 3-Chloropropanoic Anhydride: A Guide for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acylation stands as a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and the functionalization of drug candidates. Among the arsenal of acylating agents, 3-chloropropanoic anhydride presents a unique combination of reactivity and functionality. Its structure not only facilitates efficient acyl transfer but also incorporates a versatile 3-chloropropyl moiety, a valuable synthetic handle for subsequent transformations. This guide provides an in-depth exploration of the mechanism of action of this compound in acylation reactions. We will dissect the fundamental principles of its reactivity, explore catalyzed and uncatalyzed pathways for the acylation of key nucleophiles, and discuss the strategic implications of its bifunctional nature in the context of drug discovery and development.

Foundational Characteristics of this compound

A comprehensive understanding of any reagent begins with its intrinsic physicochemical properties. This compound is a symmetrical anhydride derived from 3-chloropropanoic acid.[1] Its reactivity is primarily governed by the two highly electrophilic carbonyl carbons, making it a potent agent for nucleophilic acyl substitution.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₈Cl₂O₃ | [2] |

| Molecular Weight | 199.03 g/mol | [2] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 108–110°C | [1] |

| Density | ~1.3-1.4 g/cm³ | [1][3] |

| CAS Number | 20495-99-2 | [4] |

The molecule's reactivity profile places it between the highly aggressive acyl chlorides and the more stable carboxylic acids and esters.[5][6] This intermediate reactivity allows for effective acylation under conditions that are often milder than those required for acyl chlorides, minimizing potential side reactions with sensitive functional groups.[7] However, like most anhydrides, it readily hydrolyzes in the presence of water to form two equivalents of the parent carboxylic acid, 3-chloropropanoic acid, a critical consideration for its handling and storage.[1][8]

The Core Mechanism: Nucleophilic Acyl Substitution

The primary pathway through which this compound participates in acylation is the nucleophilic acyl substitution, often described as a nucleophilic addition-elimination mechanism.[5][9][10] This two-step process is fundamental to its reactions with a wide array of nucleophiles, including alcohols and amines.

The general mechanism proceeds as follows:

-

Nucleophilic Addition: The nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbonyl π-bond, and its electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[10]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the 3-chloropropanoate ion—a relatively stable carboxylate anion that serves as a good leaving group.[9][11]

-

Deprotonation: The resulting product is typically protonated. A weak base, which can be another molecule of the nucleophile or an added scavenger base, removes the proton to yield the final, neutral acylated product.[9]

Caption: General mechanism of nucleophilic acyl substitution with an anhydride.

Acylation of Alcohols: Ester Formation

The reaction of this compound with alcohols yields 3-chloropropanoate esters, a common transformation in organic synthesis. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or a Lewis acid.[12]

The Role of Catalysis:

-

Base Catalysis (e.g., Pyridine, DMAP): Pyridine acts as a weak base to neutralize the 3-chloropropanoic acid byproduct. DMAP is a more potent, "hypernucleophilic" catalyst. It first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself, leading to a dramatic increase in the rate of reaction with the alcohol.[12]

-

Lewis Acid Catalysis (e.g., Cu(OTf)₂, Sc(OTf)₃): Lewis acids coordinate to one of the carbonyl oxygens of the anhydride.[13][14] This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and rendering it significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[15] This is particularly effective for the acylation of sterically hindered or electronically deactivated alcohols.[13][16]

Caption: Logical workflow for Lewis acid-catalyzed esterification.

Field-Proven Protocol: Lewis Acid-Catalyzed Acylation of a Secondary Alcohol

-

System Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add a catalytic amount of copper(II) triflate (Cu(OTf)₂) (e.g., 1-5 mol%).[13] Stir the mixture until the catalyst dissolves.

-

Reagent Addition: Add this compound (1.1-1.5 eq) dropwise to the solution at room temperature. Causality: A slight excess of the anhydride ensures complete consumption of the more valuable alcohol substrate.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product by flash column chromatography on silica gel. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the absence of starting material and 3-chloropropanoic acid.

Acylation of Amines: Amide Formation

The reaction between this compound and primary or secondary amines is a robust and efficient method for forming amides.[17][18] Amines are generally more nucleophilic than alcohols, and these reactions often proceed rapidly at room temperature without the need for a catalyst.[18]

A key experimental choice revolves around managing the 3-chloropropanoic acid byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Two common strategies are employed:

-

Use of Excess Amine: Two equivalents of the amine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the carboxylic acid byproduct, forming an ammonium salt.[19] This is practical when the amine is inexpensive and readily available.

-

Use of an External Base: One equivalent of the amine is used along with at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[18] The external base scavenges the acid byproduct, allowing the primary amine to be fully utilized for the acylation. This is the preferred method when the amine is complex or valuable.

Caption: Mechanism for the acylation of a primary amine.

The Strategic Role of the 3-Chloro Substituent

The true utility of this compound in drug development and complex synthesis lies in its bifunctional nature. While the anhydride moiety drives the acylation, the 3-chloro group on the acyl chain serves as a latent functional handle for a variety of strategic downstream transformations:

-

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., thiols, amines, azides), allowing for the introduction of diverse chemical functionalities. This is a powerful strategy for library synthesis in drug discovery.

-

Covalent Inhibitor Synthesis: The 3-chloropropanoyl group can be a precursor to an α,β-unsaturated amide (an acrylamide) via an elimination reaction. Acrylamides are well-known Michael acceptors used to form covalent bonds with nucleophilic residues (like cysteine) in target proteins, a key mechanism for potent and selective kinase inhibitors.[1]

-

Cyclization Precursor: The chloroalkyl chain can participate in intramolecular cyclization reactions to form heterocyclic structures, which are common scaffolds in medicinal chemistry.[1]

Applications in Pharmaceutical and Agrochemical Synthesis

The unique reactivity and functionality of this compound have cemented its role as a key building block in several industries.

| Industry | Application Example | Rationale | Reference |

| Pharmaceuticals | Synthesis of kinase inhibitors and antimicrobial agents. | The 3-chloropropanoyl group serves as a precursor to a reactive "warhead" for covalent inhibition or as a handle for further modification. | [1] |

| Pharmaceuticals | Acylation of adenosine derivatives to improve bioavailability. | Modifying polar groups can enhance membrane permeability and metabolic stability. | [1] |

| Agrochemicals | Synthesis of chloropropionate ester herbicides. | The resulting esters can act as inhibitors of key plant enzymes like acetyl-CoA carboxylase. | [1] |

| Polymers | Monomer for polyimide production. | The incorporation of the chlorinated moiety can impart desirable properties such as thermal stability. | [1] |

Safety and Handling: A Self-Validating Protocol

As a reactive chemical, proper handling of this compound is paramount to ensure experimental safety and reproducibility.

-

Handling: Always handle in a well-ventilated chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances.[3][20] Anhydrides are water-reactive and will degrade upon exposure to atmospheric humidity.[1]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[20] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple acylating agent; it is a strategic tool for the modern chemist. Its mechanism of action is a classic example of nucleophilic acyl substitution, the efficiency of which can be finely tuned through the judicious use of catalysts. The true power of this reagent is realized by leveraging its bifunctional nature, where the acyl group enables robust amide or ester formation, and the chloro-substituent provides a gateway for diverse and complex molecular architectures. For researchers in drug discovery and process development, a thorough understanding of this reagent's mechanistic nuances is essential for unlocking its full synthetic potential.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemrevise.org [chemrevise.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Ester synthesis by acylation [organic-chemistry.org]

- 13. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]

- 20. aksci.com [aksci.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 3-Chloropropanoic Anhydride: From Historical Context to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropanoic anhydride, with the chemical formula (ClCH₂CH₂CO)₂O, is a reactive acylating agent that serves as a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it facilitates the introduction of the 3-chloropropanoyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of this compound, from its historical context within the broader discovery of acid anhydrides to its synthesis, characterization, and diverse applications in contemporary research and development.

I. Discovery and Historical Context: The Dawn of Anhydrides

While a specific date and individual credited with the first synthesis of this compound remains elusive in the historical chemical literature, its emergence is intrinsically linked to the broader discovery and understanding of carboxylic acid anhydrides in the 19th century.

The pioneering work of French chemist Charles Gerhardt in the 1850s was instrumental in elucidating the structure and reactivity of acid anhydrides.[1][2] Gerhardt's synthesis of acetic anhydride in 1852, by reacting benzoyl chloride with potassium acetate, challenged the prevailing chemical theories of the time and laid the foundation for understanding this important class of compounds.[1] His work demonstrated that acid anhydrides are derivatives of two carboxylic acid molecules from which a molecule of water has been removed.[3]

Similarly, the contributions of British chemist William Henry Perkin are noteworthy. Perkin's development of the "Perkin reaction" in 1868, which utilizes acid anhydrides in the synthesis of unsaturated carboxylic acids, further highlighted the synthetic potential of this functional group.[4][5][6][7][8]

The synthesis and investigation of halogenated carboxylic acids and their derivatives likely followed the establishment of these fundamental principles. The reactivity of the carbon-halogen bond and the acylating power of the anhydride functional group would have made compounds like this compound attractive targets for synthetic chemists exploring new molecular architectures.

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20495-99-2 | [9] |

| Molecular Formula | C₆H₈Cl₂O₃ | [9] |

| Molecular Weight | 199.03 g/mol | [9] |

| Appearance | Pale yellow liquid | [10] |

| Boiling Point | 108–110 °C | [10] |

| Density | ~1.4 g/cm³ (estimated) | [10] |

| SMILES | C(CCl)C(=O)OC(=O)CCCl | [9] |

| InChIKey | UQNMBHOXSQYAAC-UHFFFAOYSA-N | [9] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features | Source(s) |

| Infrared (IR) Spectroscopy | Strong absorption bands at ~1800 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching). | [10] |

| ¹H NMR Spectroscopy | δ 2.8–3.2 ppm (m, 4H, -CH₂Cl) and δ 4.3–4.6 ppm (m, 4H, -CH₂CO-). | [10] |

III. Synthesis of this compound

The primary route for the synthesis of this compound is through the dehydration of its parent carboxylic acid, 3-chloropropanoic acid.[10] This precursor is typically produced via the hydrochlorination of acrylic acid.[11][12]

Logical Workflow for the Synthesis of this compound

Caption: Overall synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-Chloropropanoic Acid

This protocol is based on patented industrial methods and should be adapted and optimized for laboratory scale with appropriate safety precautions.

Materials:

-

Acrylic acid

-

Hydrochloric acid (gas)

-

3-Chloropropanoic acid (for seeding the reaction)

-

Nitrogen gas

Procedure:

-

A reactor is charged with a seed amount of 3-chloropropanoic acid (70-100% by weight) and heated to 40–60 °C.[11]

-

Gaseous hydrochloric acid and acrylic acid are simultaneously introduced into the reactor.[11]

-

The reaction mixture is maintained at 40–60 °C with stirring.

-

Upon completion of the reaction, unreacted HCl is removed by purging with nitrogen gas or applying a reduced pressure.[10]

-

The crude 3-chloropropanoic acid is purified by azeotropic distillation to remove water and any residual HCl.[10]

Experimental Protocol: Synthesis of this compound

This is a representative laboratory-scale protocol based on general methods for anhydride synthesis.

Materials:

-

3-Chloropropanoic acid

-

Acetic anhydride

-

Inert solvent (e.g., dichloromethane)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2 equivalents of 3-chloropropanoic acid in a minimal amount of an inert solvent.

-

Add 1.1 equivalents of acetic anhydride to the solution.[10]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, allow the mixture to cool to room temperature.

-

The acetic acid byproduct and the solvent are removed by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation.

IV. Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbons, making it an excellent acylating agent.[10] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols.

General Mechanism of Acylation

Caption: General mechanism of nucleophilic acyl substitution using this compound.

V. Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.

Synthesis of Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of chlorinated heterocycles, which are common motifs in antimicrobial agents and kinase inhibitors.[10] For instance, it is used to acylate amines in the synthesis of 5'-sulfamoyl adenosine derivatives, which can enhance their bioavailability.[10]

Application in Peptide Synthesis

In peptide synthesis, this compound can be used to activate carboxylic acids for amide bond formation. It is also a precursor for the synthesis of succinimidyl 3-chloropropionate, a reagent used for peptide coupling.

Workflow for a Typical Acylation in Drug Synthesis

Caption: A generalized workflow illustrating the use of this compound in a multi-step drug synthesis.

Experimental Protocol: Acylation of an Amine

Materials:

-

Amine-containing substrate

-

This compound

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or THF)

Procedure:

-

Dissolve the amine-containing substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 equivalents of the non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.05 equivalents of this compound in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

VI. Safety and Handling

This compound is a reactive and corrosive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will readily hydrolyze to 3-chloropropanoic acid.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

VII. Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. While its specific discovery is not well-documented, its utility is a direct consequence of the foundational work on acid anhydrides by pioneering chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe application in the development of new pharmaceuticals and other valuable chemical entities. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important synthetic building block.

References

- 1. Charles Frédéric Gerhardt - Wikipedia [en.wikipedia.org]

- 2. Acid anhydride | chemical compound | Britannica [britannica.com]

- 3. longdom.org [longdom.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 6. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound () for sale [vulcanchem.com]

- 11. JP2701229B2 - Method for producing 3-chloropropionic acid - Google Patents [patents.google.com]

- 12. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of 3-Chloropropanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Reagent

3-Chloropropanoic anhydride stands as a versatile and highly reactive bifunctional reagent, offering a unique combination of an acylating agent and a reactive alkyl halide moiety. This dual reactivity opens a gateway to a multitude of synthetic transformations, making it a valuable tool in the synthesis of complex organic molecules. Its utility spans from the construction of heterocyclic scaffolds, crucial in medicinal chemistry, to the functionalization of polymers and the development of novel agrochemicals. This in-depth technical guide explores the fundamental properties, synthesis, and reactivity of this compound, with a primary focus on illuminating its potential in cutting-edge research areas for scientists and drug development professionals.

Core Properties and Synthesis

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈Cl₂O₃ | [1][2] |

| Molecular Weight | 199.03 g/mol | [1][2] |

| Appearance | Pale yellow liquid | [3] |

| Boiling Point | 108–110°C | [3] |

| Density | ~1.4 g/cm³ (estimated) | [3] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. Reacts with water. | [4] |

| Storage | Store at 2°C - 8°C, keep dry. | [5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Strong absorption bands are typically observed around 1800 cm⁻¹ (C=O stretching) and 600 cm⁻¹ (C-Cl stretching).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR signals generally appear in the regions of δ 2.8–3.2 ppm (multiplet, 4H, CH₂Cl) and δ 4.3–4.6 ppm (multiplet, 2H, COO).[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of its parent carboxylic acid, 3-chloropropanoic acid. This can be achieved using various dehydrating agents.

Workflow for the Synthesis of this compound:

References

Methodological & Application

Application Notes: 3-Chloropropanoic Anhydride in Peptide Synthesis Protocols

An in-depth guide to the strategic application of 3-Chloropropanoic Anhydride in advanced peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Abstract

The precise, site-specific modification of peptides is a critical discipline in the development of next-generation therapeutics, diagnostic agents, and research tools. This compound serves as a highly efficient reagent for the N-terminal acylation of peptides, introducing the 3-chloropropionyl (ClPr) group. This functional handle is not merely a capping agent but a versatile chemical anchor for subsequent covalent modifications. Its application is particularly notable in the synthesis of stapled peptides and for the site-specific conjugation of payloads. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert-driven insights to empower researchers in leveraging this powerful tool.

Introduction: The Strategic Value of the 3-Chloropropionyl Group

While simple N-terminal modifications like acetylation are common for increasing peptide stability, the introduction of a 3-chloropropionyl group offers a significant strategic advantage: it enables a two-step, orthogonal approach to peptide functionalization.[1] The initial acylation is a robust and predictable reaction compatible with standard solid-phase peptide synthesis (SPPS) workflows.[2] The resulting N-terminal alkyl chloride is a stable, yet reactive, electrophile.

This electrophilic handle is amenable to a wide range of nucleophilic substitution reactions, allowing for the covalent attachment of various moieties, including:

-

Cyclization Linkers: For the synthesis of hydrocarbon-stapled peptides, which constrain the peptide into a desired conformation (e.g., an α-helix) to enhance target affinity and cellular uptake.[3][4][5]

-

Affinity Tags & Probes: Introduction of biotin for purification or pull-down assays, or fluorescent dyes for imaging applications.

-

Pharmacokinetic Modifiers: Conjugation of molecules like polyethylene glycol (PEG) to improve serum half-life.

-

Drug Payloads: Creation of peptide-drug conjugates where the peptide acts as a targeting vector.

This methodology provides a reliable and modular platform for generating complex, functionalized peptides.

Core Chemistry: Mechanism and Rationale

The successful application of this compound hinges on two fundamental organic reactions: N-terminal acylation and subsequent nucleophilic substitution.

N-Terminal Acylation

The process begins with the nucleophilic attack of the peptide's free N-terminal amine on one of the electrophilic carbonyl carbons of the this compound.[6][7][8] This reaction is typically performed on the solid support after the final Fmoc-deprotection step.[2]

Figure 1: General workflow for the N-terminal acylation of a resin-bound peptide.

Causality Behind Experimental Choices:

-

Anhydride vs. Acyl Chloride: While 3-chloropropionyl chloride is also a viable reagent, the corresponding anhydride is often preferred in SPPS. Anhydrides are highly reactive but generally produce less corrosive byproducts (a carboxylic acid vs. HCl), which can be beneficial for sensitive sequences.[9] The byproduct, 3-chloropropanoic acid, is readily neutralized by a non-nucleophilic base.

-

Choice of Base: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the proton from the N-terminal ammonium salt (present after acidic deprotection steps) and to neutralize the 3-chloropropanoic acid byproduct. This ensures the N-terminal amine remains a free, potent nucleophile.

-

Solvent: N,N-Dimethylformamide (DMF) is a standard solvent as it effectively swells the polystyrene resin support, ensuring reagent access to the peptide chains within the polymer matrix.[10]

Nucleophilic Substitution for Functionalization

The installed 3-chloropropionyl group serves as an electrophilic target. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing amide carbonyl activates the C-Cl bond for an SN2 reaction. This step allows for the introduction of the desired functionality.

Figure 2: SN2 mechanism for thioether formation on the N-terminal handle.

A common application is the reaction with a thiol (e.g., from a cysteine side chain or a thiol-containing linker) to form a stable thioether bond, a strategy often employed in peptide stapling.[3]

Experimental Protocols

Note: These protocols are designed for standard Fmoc/tBu-based solid-phase peptide synthesis.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: On-Resin N-Terminal 3-Chloropropionylation

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc-SPPS protocols.

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Resin Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is:

-

DMF (5 x 1 min)

-

Dichloromethane (DCM) (3 x 1 min)

-

DMF (3 x 1 min)

-

-

Confirmation of Free Amine: Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of the free N-terminal amine.

-

Acylation Reaction: a. Prepare the acylation solution in a separate vessel:

- Dissolve this compound (99.5 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF.

- Add DIPEA (174 µL, 1.0 mmol, 10 eq.). b. Add the acylation solution to the washed, drained peptide-resin. c. Agitate the reaction vessel at room temperature for 2 hours.

-

Monitoring and Completion: a. Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. b. A negative result (yellow/colorless beads) indicates the reaction is complete. If the test is positive, extend the reaction time for another hour and re-test.

-

Final Washing: Once the reaction is complete, wash the resin thoroughly to remove excess reagents and byproducts:

-

DMF (5 x 1 min)

-

DCM (5 x 1 min)

-

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The N-acylated peptide-resin is now ready for subsequent modification or for cleavage from the support.

Protocol 2: On-Resin Thioether Stapling

This protocol describes an i, i+4 cyclization between the N-terminal 3-chloropropionyl group and a cysteine residue at position 5.

-

Starting Material: Use the N-(3-chloropropionyl) peptide-resin from Protocol 1. The peptide sequence must contain a cysteine residue with a side-chain protecting group that can be selectively removed (e.g., Mmt, Trt). For this example, we assume a Trt-protected Cysteine.

-

Selective Side-Chain Deprotection: a. Swell the resin in DCM. b. Treat the resin with a solution of 1-2% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in DCM. Monitor the deprotection carefully (e.g., by LC-MS analysis of small aliquots) to avoid premature cleavage from the resin. The yellow color of the trityl cation is a visual indicator. c. Once deprotection is complete, wash the resin with DCM, then neutralize with 10% DIPEA in DMF, and finally wash again with DMF.

-

Intramolecular Cyclization (Stapling): a. Swell the resin in DMF. b. Add a solution of 2% DIPEA in DMF to the resin. The base facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate. c. Agitate the reaction at room temperature for 12-24 hours.

-

Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS to observe the consumption of the linear precursor and the appearance of the cyclized product mass.

-

Final Cleavage and Deprotection: a. Wash the resin with DMF and DCM and dry. b. Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC. Confirm the final product identity and purity by mass spectrometry.

Quantitative Data Summary & Troubleshooting

Table 1: Reagent Stoichiometry for N-Terminal Acylation (0.1 mmol scale)

| Reagent | Molar Equivalents (eq.) | Amount Required | Purpose |

| Peptide-Resin | 1 | 0.1 mmol | Substrate |

| This compound | 5 | 0.5 mmol (99.5 mg) | Acylating Agent |

| DIPEA | 10 | 1.0 mmol (174 µL) | Non-nucleophilic base for neutralization |

| DMF | - | ~2-3 mL | Reaction Solvent |

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Acylation (Positive Kaiser Test) | 1. Insufficient reagent excess.2. Steric hindrance at the N-terminus.3. Incomplete Fmoc deprotection. | 1. Increase equivalents of anhydride and DIPEA to 10 and 20, respectively.2. Increase reaction time to 4 hours or perform a double coupling.3. Ensure Fmoc removal is complete before starting acylation. |

| Low Yield of Nucleophilic Substitution | 1. Inefficient deprotection of the nucleophilic side chain.2. Steric hindrance preventing cyclization.3. Sub-optimal pH for nucleophile activation. | 1. Confirm complete removal of the side-chain protecting group via LC-MS.2. Re-evaluate the positions of the reactive groups (i, i+3 vs i, i+4 vs i, i+7).3. Increase the concentration of the base (e.g., DIPEA) to ensure complete formation of the thiolate. |

| Side Product Formation | Reaction of the alkyl chloride with other nucleophilic side chains (e.g., unprotected Lys, Trp). | Ensure all other nucleophilic side chains are protected with groups that are stable to the conditions of both the acylation and the specific nucleophilic substitution reaction. Use an orthogonal protection strategy.[2] |

Conclusion

This compound is a robust and highly valuable reagent for the N-terminal modification of peptides. It provides a gateway to a vast array of complex peptide architectures through a reliable, two-step functionalization strategy. By understanding the reaction mechanisms and adhering to optimized protocols, researchers can effectively utilize this tool to construct novel peptide-based therapeutics, diagnostics, and chemical biology probes with enhanced properties and functions.

References

- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. explorationpub.com [explorationpub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Protein Modification Using 3-Chloropropanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract